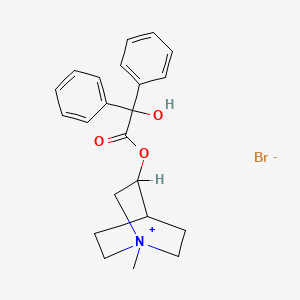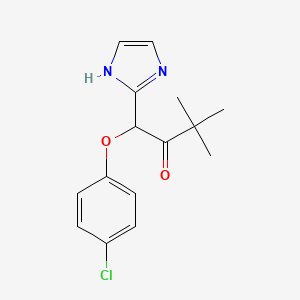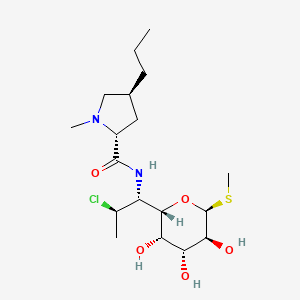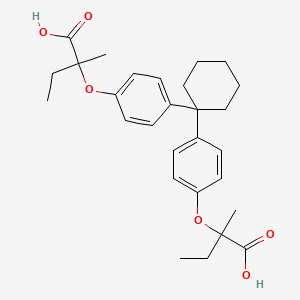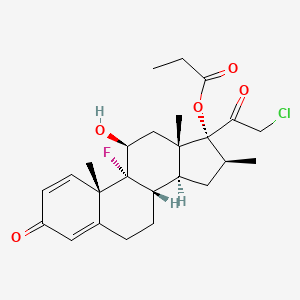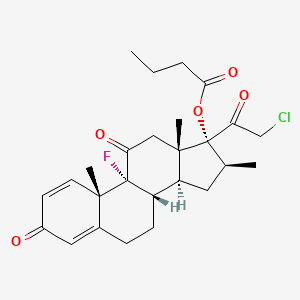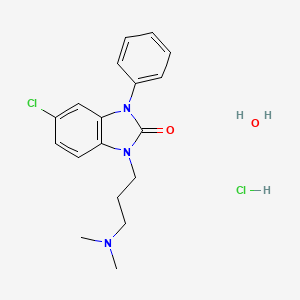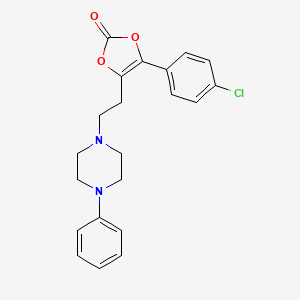
3-(3,5-Dimethoxyphenyl)-2-(4-(4-(2,4-dioxothiazolidin-5-ylmethyl)-phenoxy)-phenyl)-acrylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CLX-0921 is a pharmacologically active compound known for its potent antihyperglycemic activity. It functions as an agonist of the nuclear receptor peroxisome proliferator-activated receptor gamma. This compound has been investigated for its potential use in treating type 2 diabetes by increasing peripheral tissue sensitivity to insulin .
Preparation Methods
Synthetic Routes and Reaction Conditions: CLX-0921 is derived from a natural product and belongs to the thiazolidinedione class of compounds. The synthesis involves combining a structurally related molecule, CLX-0901, with a thiazolidinedione moiety. This combination aims to interact with both the insulin receptor and peroxisome proliferator-activated receptor gamma .
Industrial Production Methods: The industrial production of CLX-0921 involves several steps, including the extraction of polyphenolic compounds from plants of the Pterocarpus genus, followed by chemical modifications to enhance its antihyperglycemic potency .
Chemical Reactions Analysis
Types of Reactions: CLX-0921 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of CLX-0921 .
Scientific Research Applications
CLX-0921 has several scientific research applications, including:
Chemistry: Used as a model compound to study the interactions of thiazolidinediones with nuclear receptors.
Biology: Investigated for its effects on glucose uptake and glycogen synthesis in adipocytes.
Medicine: Explored for its potential use in treating type 2 diabetes by increasing insulin sensitivity.
Industry: Used in the development of new antidiabetic drugs with improved efficacy and reduced side effects .
Mechanism of Action
CLX-0921 exerts its effects by targeting the protein peroxisome proliferator-activated receptor gamma. This receptor is a key regulator of lipid metabolism and glucose homeostasis. By activating this receptor, CLX-0921 increases peripheral tissue sensitivity to insulin, enhances glucose uptake, and promotes glycogen synthesis .
Comparison with Similar Compounds
Rosiglitazone: A thiazolidinedione with potent antihyperglycemic activity but higher adipogenic potential.
Pioglitazone: Another thiazolidinedione with similar glucose-lowering effects but different side effect profiles
Uniqueness of CLX-0921: CLX-0921 is unique in its ability to maintain potent glucose-lowering activity with significantly lower adipogenic potential compared to other thiazolidinediones. It also increases glycogen synthesis, an activity not typically associated with other compounds in this class .
Properties
CAS No. |
249886-47-3 |
|---|---|
Molecular Formula |
C28H25NO7S |
Molecular Weight |
519.6 g/mol |
IUPAC Name |
methyl (E)-3-(3,5-dimethoxyphenyl)-2-[4-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]phenyl]prop-2-enoate |
InChI |
InChI=1S/C28H25NO7S/c1-33-22-12-18(13-23(16-22)34-2)14-24(27(31)35-3)19-6-10-21(11-7-19)36-20-8-4-17(5-9-20)15-25-26(30)29-28(32)37-25/h4-14,16,25H,15H2,1-3H3,(H,29,30,32)/b24-14+ |
InChI Key |
IVAQJHSXBVHUQT-ZVHZXABRSA-N |
SMILES |
COC1=CC(=CC(=C1)C=C(C2=CC=C(C=C2)OC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=O)OC)OC |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C(\C2=CC=C(C=C2)OC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)/C(=O)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C(C2=CC=C(C=C2)OC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=O)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CLX-0921; THR-0921; CLX0921; THR0921; CLX 0921; THR 0921 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


